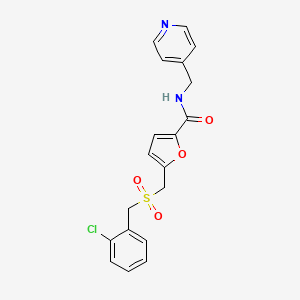
5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the 2-chlorobenzyl group: This step involves the reaction of the sulfonylated intermediate with 2-chlorobenzyl chloride under basic conditions.
Final coupling with pyridin-4-ylmethylamine: The final product is obtained by coupling the intermediate with pyridin-4-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide functionality.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Pharmacology: Research may focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Diagnostics: The compound may be used in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: The compound may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of the target, while the furan and pyridine rings contribute to the overall binding affinity and specificity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- 5-(((2-bromobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c20-17-4-2-1-3-15(17)12-27(24,25)13-16-5-6-18(26-16)19(23)22-11-14-7-9-21-10-8-14/h1-10H,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQGUCDEZZWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)
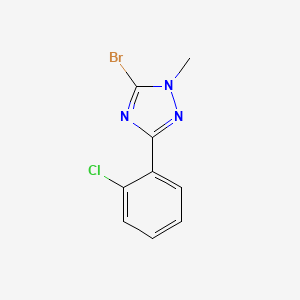
![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2802598.png)
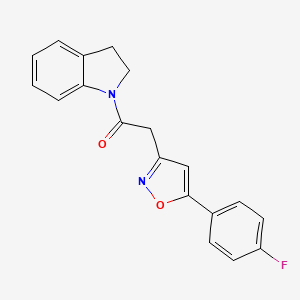
![3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2802601.png)
![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802604.png)
![(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2802606.png)
![N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-(4-{[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2802607.png)
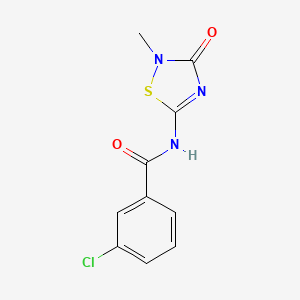

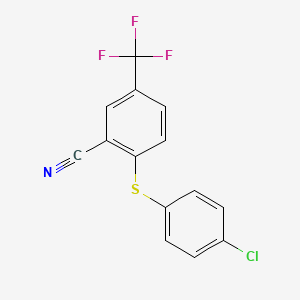
![1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2802611.png)
